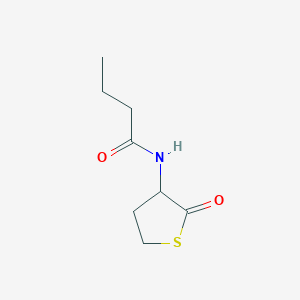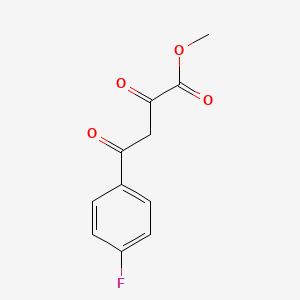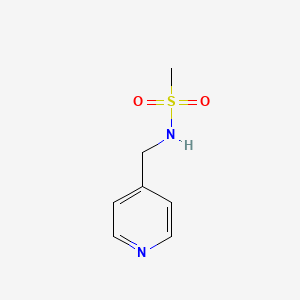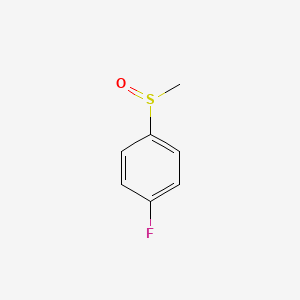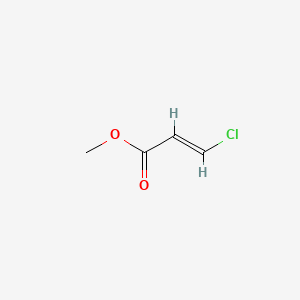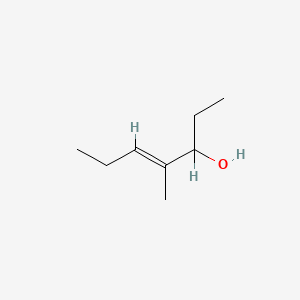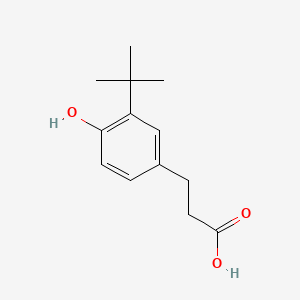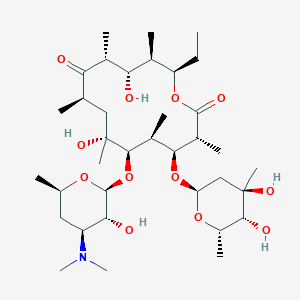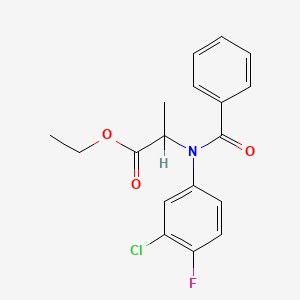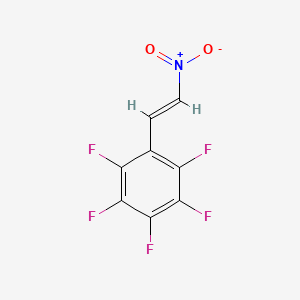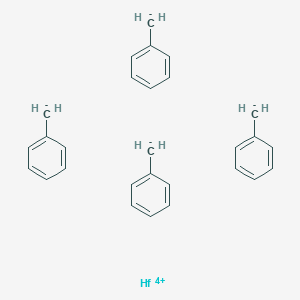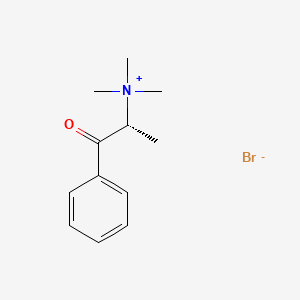
(R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide is a quaternary ammonium compound known for its unique structural properties and diverse applications This compound is characterized by the presence of a trimethylammonium group attached to an alpha-methylphenacyl moiety, with bromide as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of alpha-methylphenacyl bromide with trimethylamine. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: (R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation Reactions: The alpha-methylphenacyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or methanol, using reagents such as sodium hydroxide or sodium chloride.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide, often in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, usually in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Formation of quaternary ammonium salts with different anions.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in studies of membrane transport and ion channel function due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use as a drug delivery agent, particularly in targeting specific tissues or cells.
Industry: Utilized in the production of surfactants and detergents, as well as in the formulation of antimicrobial agents.
Mecanismo De Acción
The mechanism of action of (R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide involves its interaction with cellular membranes and proteins. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can affect ion channels and transporters, leading to changes in cellular ion balance and signaling pathways. Additionally, the compound’s ability to form stable complexes with various anions makes it useful in phase-transfer catalysis and other chemical processes.
Comparación Con Compuestos Similares
Tetramethylammonium bromide: Similar in structure but lacks the alpha-methylphenacyl group.
Benzyltrimethylammonium bromide: Contains a benzyl group instead of the alpha-methylphenacyl group.
Trimethylphenylammonium bromide: Features a phenyl group directly attached to the ammonium nitrogen.
Uniqueness: (R-(R*,S*))-Trimethyl(alpha-methylphenacyl)ammonium bromide is unique due to the presence of the alpha-methylphenacyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with biological membranes and proteins, making it particularly useful in studies of membrane transport and ion channel function. Additionally, the compound’s versatility in undergoing various chemical reactions makes it valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
55380-59-1 |
|---|---|
Fórmula molecular |
C12H20BrNO |
Peso molecular |
274.20 g/mol |
Nombre IUPAC |
[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-trimethylazanium;bromide |
InChI |
InChI=1S/C12H20NO.BrH/c1-10(13(2,3)4)12(14)11-8-6-5-7-9-11;/h5-10,12,14H,1-4H3;1H/q+1;/p-1/t10-,12-;/m0./s1 |
Clave InChI |
QNYXXJBMEPUNIY-JGAZGGJJSA-M |
SMILES |
CC(C(=O)C1=CC=CC=C1)[N+](C)(C)C.[Br-] |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC=CC=C1)O)[N+](C)(C)C.[Br-] |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)[N+](C)(C)C.[Br-] |
Key on ui other cas no. |
55380-59-1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


